molecular formula C6H8N2O3S B033074 4-Hydrazinobenzenesulfonic acid CAS No. 98-71-5

4-Hydrazinobenzenesulfonic acid

Cat. No.: B033074
CAS No.: 98-71-5
M. Wt: 188.21 g/mol
InChI Key: IOMZCWUHFGMSEJ-UHFFFAOYSA-N
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Description

4-Hydrazinobenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of benzenesulfonic acid where the hydrogen atom at the para position is replaced by a hydrazino group (-NHNH2). This compound is known for its applications in various fields, including pharmaceuticals, dyes, and organic synthesis .

Mechanism of Action

Target of Action

4-Hydrazinobenzenesulfonic acid is primarily used as an intermediate in the manufacture of various products, including pharmaceuticals, dyes, and other organic synthesis . It has active applications in organic synthesis for agrochemicals, pharmaceuticals, photographic, heat stabilizers, polymerization catalysts, flame-retardants, blowing agents for plastics, explosives, and dyes . .

Mode of Action

As an intermediate in various chemical reactions, it likely interacts with other compounds to facilitate the synthesis of the desired end products .

Biochemical Pathways

As an intermediate in chemical synthesis, it likely participates in various reactions that lead to the formation of a wide range of compounds .

Pharmacokinetics

As an intermediate in chemical synthesis, its bioavailability would likely depend on the specific context of its use .

Result of Action

As an intermediate in chemical synthesis, its primary role is likely to facilitate the formation of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . These precautions suggest that the compound’s action and stability may be affected by factors such as air quality, temperature, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydrazinobenzenesulfonic acid can be synthesized through the diazotization of 4-aminobenzenesulfonic acid followed by reduction. The process involves mixing 4-aminobenzenesulfonic acid with water and hydrochloric acid, cooling the mixture, and then adding sodium nitrite to form the diazonium salt. This intermediate is then reduced using sodium bisulfite and zinc powder to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydrazinobenzenesulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Aminobenzenesulfonic acid: Similar structure but with an amino group instead of a hydrazino group.

    4-Nitrobenzenesulfonic acid: Contains a nitro group instead of a hydrazino group.

    4-Sulfophenylhydrazine: Another derivative with similar functional groups

Uniqueness: 4-Hydrazinobenzenesulfonic acid is unique due to its hydrazino group, which imparts distinct reactivity and applications compared to its analogs. This functional group allows for specific interactions in chemical and biological systems, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-hydrazinylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMZCWUHFGMSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
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DSSTOX Substance ID

DTXSID9059177
Record name 4-Hydrazinobenzenesulfonic acid
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Molecular Weight

188.21 g/mol
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CAS No.

98-71-5, 854689-07-9
Record name 4-Hydrazinobenzenesulfonic acid
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Record name 4-Hydrazinobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-hydrazinyl-
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Record name 4-hydrazinobenzenesulphonic acid
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Record name 4-HYDRAZINOBENZENESULFONIC ACID, HEMIHYDRATE
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Synthesis routes and methods

Procedure details

Sulfanilic acid (52 g, 0.3 mol) was dissolved in 200 ml H2O containing 16.5 g Na2CO3. The resulting solution was cooled to 10° C. and 35 g of conc. H2SO4 was then added dropwise, followed by the addition of 75 ml 4N NaNO2. The diazotization step was carried out for 15 min at 10°-12° C., then the diazonium salt was collected by filtration, washed with a small amount of cold water and added, at 5° C., to a stirred solution of 85 g of Na2 SO3 in 250 ml H2O. After stirring the reaction mixture for 1 h, the temperature was raised to 95° C. and 240 ml of concentrated H2SO4 was added over a period of 30 min. The reaction mixture was left overnight and the precipitated product was collected, washed with cold water and dried. The phenylhydrazine-4-sulfonic acid obtained (52 g) was dissolved in 500 ml H2O containing 60 ml 30% NaOH, and 30 g (0.28 mol) of benzaldehyde was added at 50°-55° C. Stirring was continued for 1 h, the temperature was reduced to 30° C., and the product was precipitated by acidification with 36 ml 30% HCl. The product was collected, washed with a small amount of cold water and dried, to give 50 g of benzaldehyde phenylhydrazone-4-sulfonic acid.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Hydrazinobenzenesulfonic acid interact with graphene oxide, and what are the downstream effects on the material properties?

A1: this compound (HBS) interacts with graphene oxide (GO) through a dual mechanism:

  1. Functionalization: Simultaneously, the hydrophilic sulfonic acid group (-SO3H) in HBS covalently bonds to the graphene surface. This functionalization improves the aqueous dispersibility of the reduced graphene oxide (rGO) by increasing its hydrophilicity. []

Q2: What are the analytical techniques used to characterize the this compound-reduced graphene oxide (HBS-rGO)?

A2: The successful preparation and characterization of HBS-rGO were confirmed using a combination of techniques:

  • Microscopy: Scanning electron microscopy (SEM) was used to visualize the morphology and structure of the material. []
  • Spectroscopy:
    • X-ray diffraction (XRD) provided insights into the interlayer spacing and crystallinity. []
    • Raman spectroscopy helped analyze the changes in the vibrational modes of the graphene lattice, confirming the reduction of GO. []
    • Fourier transform infrared spectra (FTIR) identified the presence of specific functional groups (like -SO3H) on the graphene surface. []
    • X-ray photoelectron spectroscopy (XPS) determined the elemental composition and chemical states of the elements present in the material. []
  • Thermal Analysis: Thermogravimetric analysis (TGA) was employed to assess the thermal stability and the amount of functional groups attached to the rGO. []

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